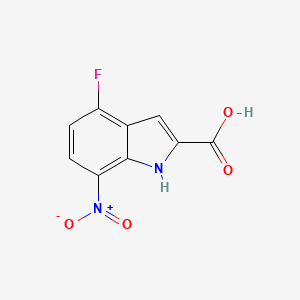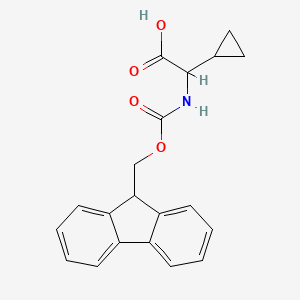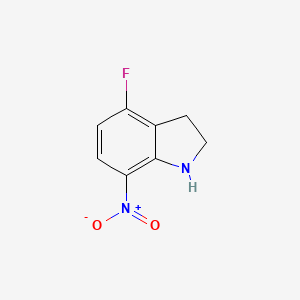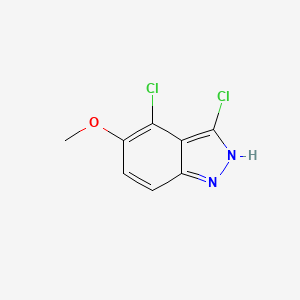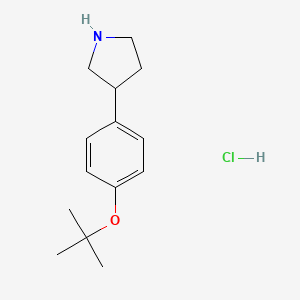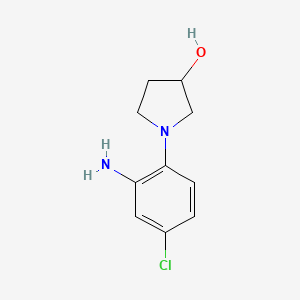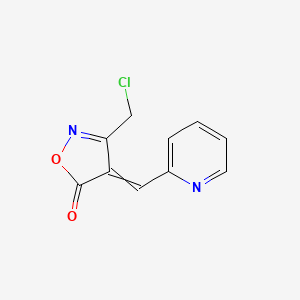
Methyl 6-fluoro-1H-indazole-3-carboxylate
概要
説明
“Methyl 6-fluoro-1H-indazole-3-carboxylate” is a chemical compound used in organic synthesis . It is a derivative of indazole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indazole derivatives, including “this compound”, often involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom at the 6th position of the indazole ring .Chemical Reactions Analysis
Indazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, a Cu(OAc)2-catalyzed reaction can form an N–N bond in DMSO under O2 atmosphere, leading to a wide variety of 1H-indazoles .科学的研究の応用
Methyl 6-fluoro-1H-indazole-3-carboxylate has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a substrate in enzymatic assays, as a tool to study the effects of drug metabolism, and as an inhibitor of enzymes involved in the metabolism of drugs. Additionally, this compound has been studied for its potential therapeutic effects, such as its ability to reduce inflammation and its potential as an anti-cancer drug.
作用機序
Target of Action
Methyl 6-fluoro-1H-indazole-3-carboxylate, like other indazole derivatives, is believed to interact with multiple receptors . The compound’s primary targets are likely to be kinases such as CHK1 and CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
The compound’s interaction with its targets involves binding to the active sites of these kinases, leading to their inhibition, regulation, and/or modulation . This interaction can result in changes in the activity of these kinases, potentially affecting cell cycle progression and cell volume regulation .
Biochemical Pathways
The affected pathways are likely to be those involving the cell cycle and cell volume regulation . Downstream effects could include altered cell proliferation and cell volume, potentially impacting various cellular functions .
Pharmacokinetics
Like other indazole derivatives, it is expected to have good absorption and distribution profiles . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential interaction with multiple targets . For instance, inhibition of CHK1 and CHK2 kinases could lead to altered cell cycle progression, potentially affecting cell proliferation . Similarly, modulation of h-sgk could impact cell volume regulation .
実験室実験の利点と制限
Methyl 6-fluoro-1H-indazole-3-carboxylate has several advantages for use in laboratory experiments. It is relatively stable and easy to synthesize, and it can be used as a substrate in enzymatic assays. Additionally, it can be used as an inhibitor of enzymes involved in drug metabolism, and it can be used to study the effects of drug metabolism. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and the difficulty in obtaining it in large quantities.
将来の方向性
There are several potential future directions for the use of Methyl 6-fluoro-1H-indazole-3-carboxylate. It could be further studied for its potential therapeutic effects, such as its ability to reduce inflammation and its potential as an anti-cancer drug. Additionally, it could be studied for its effects on the cardiovascular system and the central nervous system. Furthermore, it could be used to study the effects of drug metabolism, as well as to develop new drugs. Finally, it could be used to develop new methods for synthesizing organic compounds.
Safety and Hazards
“Methyl 6-fluoro-1H-indazole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
特性
IUPAC Name |
methyl 6-fluoro-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENDDNMBMSOQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696367 | |
| Record name | Methyl 6-fluoro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885279-26-5 | |
| Record name | Methyl 6-fluoro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



